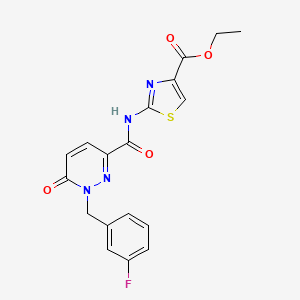
Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a thiazole ring, and it is substituted with a fluorobenzyl group
准备方法
The synthesis of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with suitable thioamide derivatives.
Substitution with Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiazole moieties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to specific targets, while the pyridazine and thiazole rings contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
Ethyl 2-(1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a methylbenzyl group.
Ethyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a nitrobenzyl group.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
ethyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4S/c1-2-27-17(26)14-10-28-18(20-14)21-16(25)13-6-7-15(24)23(22-13)9-11-4-3-5-12(19)8-11/h3-8,10H,2,9H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWRMSHGUAJDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
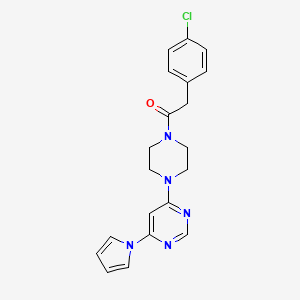

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)
![3-Amino-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B2686650.png)

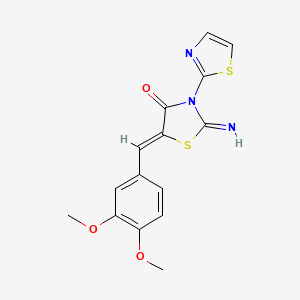
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![3-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)
![ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2686657.png)
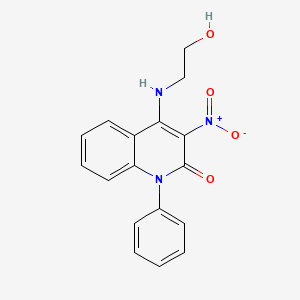
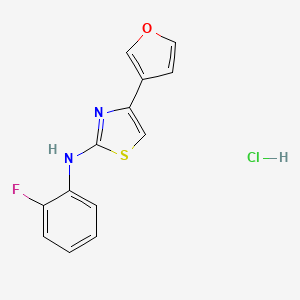
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide](/img/new.no-structure.jpg)
![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)
